Collagen-IN-1 -

Collagen-IN-1

Catalog Number: EVT-14043860
CAS Number:
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Collagen is primarily derived from animal sources, including bovine and porcine tissues. Additionally, it can be synthesized in vitro using fibroblast cultures or through recombinant DNA technology. The production of collagen peptides, such as those found in Collagen-IN-1, often involves hydrolysis processes that break down the larger collagen molecules into smaller, bioactive peptides that can be easily absorbed by the body.

Classification

Collagen-IN-1 can be classified under bioactive compounds, specifically as a collagen peptide. These peptides are known for their potential health benefits, including enhancing skin elasticity, promoting joint health, and supporting muscle recovery.

Synthesis Analysis

Methods

The synthesis of Collagen-IN-1 typically involves enzymatic hydrolysis of native collagen extracted from animal sources. This process breaks down the collagen into smaller peptides while preserving their bioactivity. Common methods include:

  • Acid or alkaline hydrolysis: This involves treating collagen with acids or bases to cleave peptide bonds.
  • Enzymatic hydrolysis: Specific enzymes such as pepsin or papain are used to selectively hydrolyze collagen into peptides.

Technical Details

The hydrolysis process is often monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired molecular weight and purity of the peptides. The final product is usually lyophilized to obtain a stable powder form suitable for supplementation or cosmetic applications.

Molecular Structure Analysis

Structure

Collagen-IN-1 consists of short chains of amino acids that retain the characteristic triple helix structure of collagen. The primary sequence often follows patterns such as Glycine-Proline-X or Glycine-X-Hydroxyproline, where X represents various other amino acids.

Data

The molecular weight of collagen peptides typically ranges from 200 to 5000 Daltons, depending on the degree of hydrolysis. The specific sequence and composition can influence their biological activity and efficacy.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Collagen-IN-1 include:

  • Hydrolysis: The cleavage of peptide bonds in collagen to produce smaller peptides.
  • Cross-linking: Post-synthesis modifications may involve cross-linking reactions that enhance the stability and functionality of the peptides.

Technical Details

The efficiency of hydrolysis can be assessed using spectrophotometric methods to measure changes in absorbance at specific wavelengths corresponding to peptide bonds.

Mechanism of Action

Process

Collagen-IN-1 exerts its effects primarily through the stimulation of fibroblast activity in the dermis. When ingested or applied topically, these peptides signal fibroblasts to increase collagen synthesis and promote extracellular matrix remodeling.

Data

Studies have shown that collagen peptides can enhance the expression of genes associated with collagen synthesis (e.g., COL1A1) and other extracellular matrix components (e.g., elastin). This process contributes to improved skin elasticity and hydration.

Physical and Chemical Properties Analysis

Physical Properties

Collagen-IN-1 appears as a white to off-white powder with a characteristic odor. It is soluble in water but insoluble in organic solvents.

Chemical Properties

  • pH: Typically neutral to slightly acidic (pH 5.5 - 7).
  • Stability: Stable under dry conditions but may degrade when exposed to high temperatures or humidity.

Relevant analyses include:

  • Amino acid composition: Determined through chromatographic techniques.
  • Molecular weight distribution: Assessed via gel permeation chromatography.
Applications

Scientific Uses

Collagen-IN-1 has various applications in both scientific research and commercial products:

  • Cosmetic formulations: Used in anti-aging creams and serums to improve skin texture and elasticity.
  • Nutritional supplements: Marketed for joint health and recovery post-exercise.
  • Wound healing: Investigated for its potential to accelerate tissue repair processes.
Biosynthesis and Molecular Mechanisms of Collagen-IN-1

Gene Expression and Transcriptional Regulation of Collagen Type I

The expression of collagen type I is governed by two primary genes: COL1A1 (located on chromosome 17q21.33) and COL1A2 (located on chromosome 7q21.3). These genes encode the pro-α1(I) and pro-α2(I) polypeptide chains, respectively. The fundamental molecular unit of collagen type I is a heterotrimeric triple helix composed of two α1 chains and one α2 chain, denoted as [α1(I)]₂α2(I) [1] [9]. While homotrimers [α1(I)]₃ exist in fetal tissues, tumors, and fibrotic lesions due to their enhanced protease resistance, the heterotrimeric form dominates in healthy adult tissues [9].

Transcriptional regulation of COL1A1 and COL1A2 is complex and tissue-specific, involving a dynamic interplay between cis-acting promoter/enhancer elements and trans-acting transcription factors:

  • Promoter Elements: The proximal promoters of both genes contain critical cis-elements, including the TATA box, GC-rich boxes, and the CCAAT box. The GC-rich regions are binding sites for the ubiquitous transcription factor Sp1, essential for basal expression. Notably, the first introns of both genes harbor strong enhancer elements significantly boosting transcriptional activity [2] [6].
  • Key Transcription Factors: Sp1 binds GC boxes and is crucial for constitutive expression. c-Krox binds specific GC-rich sequences and can act as a repressor. NF-I (Nuclear Factor I) binds the CCAAT box, playing a role in both activation and repression depending on cellular context [2] [6].
  • Cytokine Signaling: Profibrotic cytokines, particularly Transforming Growth Factor-beta (TGF-β), are potent inducers of collagen type I transcription. TGF-β signaling through SMAD proteins (SMAD3/SMAD4 complexes) leads to their translocation to the nucleus, where they bind TGF-β responsive elements (TBREs) in the COL1A1 and COL1A2 promoters and enhancers, dramatically increasing transcription rates. Conversely, the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) generally suppress collagen transcription, often by antagonizing TGF-β signaling or inducing repressors [2] [6].
  • Epigenetic Regulation: DNA methylation and histone modifications significantly influence collagen gene expression. Hypomethylation of the COL1A1 promoter is associated with pathological overexpression in fibrotic diseases like scleroderma. Histone acetyltransferases (HATs) promote an open chromatin state favoring transcription, while histone deacetylases (HDACs) contribute to repression [2].
  • Feedback Control in High-Production Cells: In specialized cells like tendon fibroblasts, where collagen type I can constitute over 50% of total protein synthesis, transcriptional control alone is insufficient for rapid regulation. These cells employ robust post-transcriptional mechanisms, including feedback between procollagen secretion rates and mRNA translation efficiency. High procollagen mRNA stability allows sustained high-level production once induced, but achieving significant increases in mRNA levels in response to stimuli like ascorbate can require several days [10].

Table 1: Key Transcription Factors Regulating Collagen Type I Gene Expression

Transcription FactorBinding SitePrimary Effect on TranscriptionKey Modulators
Sp1GC-rich boxes (promoter)Activation (Basal expression)Ubiquitous
c-KroxSpecific GC-rich sequencesRepressionExpressed in fibroblasts
NF-ICCAAT box (promoter)Activation/Repression (Contextual)Phosphorylation status
SMAD3/SMAD4TBREs (Promoter/Enhancer)Strong ActivationTGF-β signaling pathway
CBF/NF-YCCAAT box (promoter)ActivationInteracts with Sp1
AP-1 (c-Jun/c-Fos)TRE (Promoter)Activation (Often indirect)Growth factors, Stress responses
STAT1GAS elementRepressionIFN-γ signaling pathway

Post-Translational Modifications in Collagen Type I Maturation

Following translation, the nascent pro-α chains undergo a series of critical PTMs within the endoplasmic reticulum (ER) that are indispensable for the formation of a stable triple helix and subsequent fibrillogenesis. These modifications occur in a stepwise and highly ordered manner:

  • Hydroxylation: This is the most abundant PTM. Prolyl 4-hydroxylase (P4H) converts specific proline residues in the Y-position of the Gly-X-Y repeating triplets to 4-hydroxyproline (4-Hyp). This modification is crucial for triple helix stability by facilitating interchain hydrogen bonding via bridging water molecules. Prolyl 3-hydroxylase (P3H1) modifies a single, highly conserved proline residue in the X-position (e.g., Pro986 in α1(I)) to 3-hydroxyproline (3-Hyp). While less abundant, 3-Hyp contributes to stability and may play roles in fibril organization and intermolecular cross-linking. Lysyl hydroxylase (LH) converts specific lysine residues in the Y-position to 5-hydroxylysine (Hyl). The extent of lysyl hydroxylation varies between tissues (higher in bone than skin) and is critical for later cross-link formation and glycosylation [1] [3] [9].
  • Glycosylation: Hydroxylysine residues can be glycosylated. Galactosyltransferase (GLT25D1/2) adds galactose to Hyl, forming galactosylhydroxylysine (Gal-Hyl). Glucosyltransferase (GGT) subsequently adds glucose to Gal-Hyl, forming glucosylgalactosylhydroxylysine (Glc-Gal-Hyl). Glycosylation occurs at specific sites (e.g., Lys87 in α1(I) sequence GMKGHR) and influences fibril diameter, intermolecular spacing, and potentially mineralization in bone. It may also modulate collagen-cell interactions and protect against excessive lysyl oxidase-mediated cross-linking [1] [9].
  • Triple Helix Formation: Hydroxylation and glycosylation occur co-translationally. The modified pro-α chains associate via their C-terminal propeptide domains, which are stabilized by interchain disulfide bonds. Folding into the triple helical conformation then proceeds in a zipper-like fashion from the C-terminus towards the N-terminus. The ER-resident chaperone HSP47 specifically binds to folded triple helical domains, preventing premature aggregation and aiding in quality control before ER exit [1] [9].
  • Non-enzymatic Modifications (Aging/Disease): Collagen type I undergoes various non-enzymatic modifications over time, particularly in long-lived tissues like bone. Deamidation involves the spontaneous hydrolysis of asparagine (Asn) to aspartic acid (Asp) and glutamine (Gln) to glutamic acid (Glu). Mass spectrometry studies show significant age-dependent increases in deamidation at specific sites (e.g., Asn983 in α2(I) increases from ~18% at 6 months to ~37% at 20 months in mice). Molecular dynamics simulations reveal deamidation introduces negative charges, altering hydrogen bonding with water molecules along the collagen backbone and redistributing bound water within the triple helix. This correlates with a reduction in bone toughness and matrix hydration [3]. Advanced Glycation End-products (AGEs), such as carboxymethyllysine (CML) and pentosidine, form through non-enzymatic reactions between lysine/arginine residues and reducing sugars. While CML increases with age and inversely correlates with fracture toughness, fluorescent cross-linking AGEs like pentosidine paradoxically increase thermal stability but reduce tissue viscoelasticity and energy dissipation capacity [3] [7].

Table 2: Major Enzymatic Post-Translational Modifications of Collagen Type I in the ER

Modification TypeEnzyme(s)Substrate/ResidueProductFunctional Significance
Prolyl 4-HydroxylationProlyl 4-hydroxylase (P4H)Proline (Y-position of Gly-X-Y)4-Hydroxyproline (4-Hyp)Essential for triple helix stability (H-bonding via H₂O)
Prolyl 3-HydroxylationProlyl 3-hydroxylase 1 (P3H1)Proline (X-position, specific)3-Hydroxyproline (3-Hyp)Stabilizes triple helix, influences cross-linking/fibrils
Lysyl HydroxylationLysyl hydroxylase (LH1,2,3)Lysine (Y-position)5-Hydroxylysine (Hyl)Site for glycosylation; Essential for cross-link formation
O-GlycosylationGalactosyltransferase (GLT25D1/2)5-Hydroxylysine (Hyl)Galactosylhydroxylysine (Gal-Hyl)Modulates fibril diameter, spacing, mineralization
Glucosyltransferase (GGT)GalactosylhydroxylysineGlucosylgalactosylhydroxylysine (Glc-Gal-Hyl)Modulates fibril diameter, spacing, cell adhesion

Role of Enzymatic Co-Factors in Collagen Type I Synthesis

The enzymatic PTMs crucial for collagen type I maturation are strictly dependent on specific co-factors and co-substrates. Deficiency or impairment of these factors leads to defective collagen biosynthesis and connective tissue disorders:

  • Vitamin C (Ascorbic Acid): This water-soluble vitamin serves as an essential electron donor (cofactor) for the Fe²⁺ and α-ketoglutarate-dependent dioxygenase enzymes: P4H, P3H, and LH. Vitamin C regenerates the active Fe²⁺ state in the enzymes' catalytic sites after each hydroxylation cycle. Without adequate Vitamin C, proline hydroxylation is impaired, leading to the formation of unstable, underhydroxylated procollagen triple helices. These unstable molecules are thermosensitive (denature at lower temperatures), undergo intracellular degradation, and are poorly secreted. This biochemical defect underlies scurvy, characterized by weakened blood vessels, poor wound healing, gingival bleeding, and connective tissue fragility [1] [9]. Beyond its cofactor role, Vitamin C also acts as a co-factor for prolyl hydroxylase domain (PHD) enzymes regulating the stability of Hypoxia-Inducible Factor 1α (HIF-1α), indirectly influencing collagen gene expression pathways. Furthermore, P4H utilizes its chaperone activity independently of its enzymatic function to help coordinate the folding and assembly steps, linking hydroxylation status to downstream processing [10].
  • Molecular Oxygen (O₂) and α-Ketoglutarate (α-KG): O₂ and α-KG act as essential co-substrates for the hydroxylation reactions. Each hydroxylation event consumes one molecule of O₂ and α-KG, producing succinate and CO₂ alongside the hydroxylated amino acid. Hypoxic conditions can therefore potentially impair collagen hydroxylation and maturation, although cells possess adaptive mechanisms.
  • Iron (Fe²⁺): The catalytic center of P4H, P3H, and LH enzymes contains Fe²⁺, which binds O₂ and facilitates its activation for the hydroxylation reaction. Iron deficiency can thus contribute to impaired collagen hydroxylation and weakened connective tissues.
  • Copper (Cu²⁺): While not directly involved in intracellular PTMs, copper is a critical cofactor for lysyl oxidase (LOX), the extracellular enzyme responsible for initiating covalent cross-link formation between collagen molecules. LOX catalyzes the oxidative deamination of specific lysine and hydroxylysine residues within the telopeptides of collagen molecules, generating reactive aldehydes (allysine, hydroxyallysine). These aldehydes spontaneously condense with other aldehyde groups or unmodified lysine/hydroxylysine residues on adjacent molecules to form mature, insoluble cross-links (e.g., hydroxylysylpyridinoline, HP) essential for the tensile strength and structural integrity of collagen fibrils. Copper deficiency leads to reduced LOX activity, impaired cross-linking, and tissue weakness [1] [3].

Intracellular Trafficking and Secretion Pathways

The secretion of correctly folded procollagen type I molecules from the ER to the Golgi and ultimately to the extracellular space presents a significant logistical challenge due to their large, rigid rod-like structure (~300 nm long, 1.5 nm diameter). This process requires specialized packaging machinery to accommodate these bulky cargoes within conventional transport vesicles (typically <100 nm diameter):

  • ER Export and TANGO1: Correctly folded, HSP47-bound procollagen molecules are recruited to ER exit sites (ERES). TANGO1 (MIA3) is a large, transmembrane ERES-resident protein essential for procollagen export. TANGO1 acts as a specific cargo receptor for HSP47-procollagen complexes. It forms a multi-protein complex involving cTAGE5 and other factors. TANGO1 interacts with the COPII coat proteins (Sec23/24 inner layer and Sec13/31 outer layer) that drive vesicle budding. Crucially, TANGO1 facilitates the formation of large COPII carriers capable of accommodating procollagen. This is achieved through monoubiquitination of Sec31 (an outer COPII component) by the E3 ubiquitin ligase complex Cul3-KLHL12. Sec31 monoubiquitination induces a conformational change in the COPII coat, increasing its flexibility and enabling the formation of large, elongated vesicles or carriers (up to 500 nm) specifically designed for procollagen transport [4] [8]. TANGO1 also interacts with the ER-localized membrane-shaping protein reticulon, potentially helping to stabilize the ER membrane curvature needed for large carrier formation.
  • Golgi Processing: Procollagen is transported from the ERES via the large COPII carriers to the cis-Golgi network (CGN). Within the Golgi stacks, procollagen may undergo further modifications, primarily processing of N-linked oligosaccharides (if present on the C-propeptide) and concentration/packaging for secretion. Unlike many secretory proteins, procollagen does not appear to undergo significant proteolytic processing within the Golgi. The Golgi also serves as a sorting station, directing procollagen towards the secretory pathway.
  • Unfolded Protein Response (UPR) Integration: The high demand for procollagen synthesis and secretion, particularly in activated fibroblasts and hepatic stellate cells during fibrosis, creates significant ER stress. This activates the UPR pathways (IRE1α, PERK, ATF6). Significantly, the IRE1α-XBP1 branch of the UPR is induced by pro-fibrotic signals like TGF-β. XBP1s (spliced form) transcriptionally upregulates key components of the ER-to-Golgi transport machinery, including TANGO1, enhancing the cell's capacity to secrete procollagen under stress conditions. Depletion of TANGO1 disrupts this process, leading to procollagen retention within the ER, heightened ER stress, and ultimately UPR-mediated apoptosis of the collagen-producing cell. This highlights a critical link where the UPR, typically a stress-resolution pathway, is co-opted to facilitate high-level collagen secretion during fibrogenesis [8].
  • Extracellular Processing: Following secretion, procollagen type I is processed by specific extracellular proteases. Bone Morphogenetic Protein-1 (BMP-1)/Tolloid-like proteinases cleave the C-terminal propeptide (C-propeptide). ADAMTS-2, -3, -14 cleave the N-terminal propeptide (N-propeptide). Removal of these propeptides transforms procollagen into tropocollagen, enabling its spontaneous self-assembly into collagen fibrils in the extracellular space. Subsequent covalent cross-linking by lysyl oxidase further stabilizes the fibrillar network [1] [9].

Table 3: Key Components of Collagen Type I Intracellular Trafficking

ComponentLocationPrimary Function in TraffickingRegulation/Notes
HSP47Endoplasmic ReticulumChaperone binding folded triple helix; Prevents aggregationQuality control; Binds TANGO1
TANGO1 (MIA3)ER Exit Sites (ERES)Cargo receptor for HSP47-procollagen; Nucleates large COPII carriersUpregulated by TGF-β via XBP1 (UPR); Essential for export
cTAGE5ERESBinds TANGO1; Part of export complexStabilizes TANGO1 at ERES
COPII CoatERES, VesiclesForms vesicle coat; Drives membrane curvature and buddingSec23/24 (inner layer); Sec13/31 (outer layer)
Cul3-KLHL12CytoplasmE3 ubiquitin ligase monoubiquitinating Sec31Increases COPII coat flexibility for large carriers
Sec31 (Ubiquitinated)Outer COPII coatStructural component of COPII cageMonoubiquitination enables formation of large carriers
ReticulonEndoplasmic ReticulumMembrane-shaping proteinStabilizes high-curvature ER membrane at budding sites
XBP1sNucleusTranscription factor (UPR branch)Upregulates TANGO1 and ER/Golgi machinery genes

Properties

Product Name

Collagen-IN-1

IUPAC Name

5',8'-dihydroxyspiro[cyclopentane-1,4'-naphthalene]-1'-one

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C14H14O3/c15-9-3-4-11(17)13-12(9)10(16)5-8-14(13)6-1-2-7-14/h3-5,8,15,17H,1-2,6-7H2

InChI Key

MPSXUFLJWIRFMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C=CC(=O)C3=C(C=CC(=C23)O)O

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